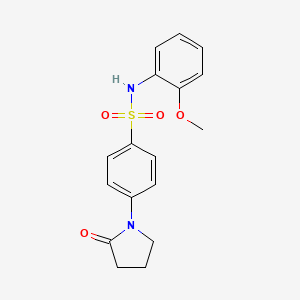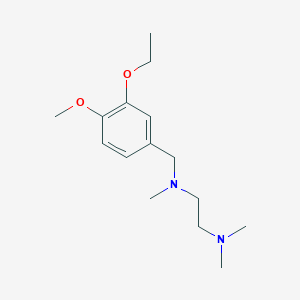![molecular formula C15H21N3O2S B5855187 N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained attention for its potential application in the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide acts as a selective inhibitor of BTK, a key signaling molecule involved in the development and progression of cancer and autoimmune diseases. BTK is a member of the Tec family of non-receptor tyrosine kinases, and plays a critical role in B-cell receptor signaling. Inhibition of BTK by N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide leads to suppression of downstream signaling pathways, resulting in decreased proliferation and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit BTK activity in a dose-dependent manner, leading to decreased proliferation and survival of cancer cells and immune cells. N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has also been found to be effective in preclinical studies against various types of cancer and autoimmune diseases. However, there are some limitations to the use of N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in lab experiments. One limitation is that N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has a short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for the development and application of N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide. One direction is the development of more potent and selective BTK inhibitors, which may have improved efficacy and reduced toxicity. Another direction is the investigation of N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in combination with other drugs, which may enhance its therapeutic effects. Furthermore, the use of N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in combination with immunotherapy may have potential in the treatment of cancer and autoimmune diseases. Finally, further research is needed to determine the optimal dosing and administration of N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in vivo.
Métodos De Síntesis
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-methyl-1H-pyrazole in the presence of a base, followed by the addition of N,N-dimethylformamide dimethyl acetal and tetramethylguanidine. The resulting product is then treated with thionyl chloride and triethylamine to yield N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been extensively studied for its potential application in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule involved in the development and progression of cancer and autoimmune diseases. N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been found to be effective in preclinical studies against various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N,2,4,6-tetramethyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11-6-12(2)15(13(3)7-11)21(19,20)18(5)10-14-8-16-17(4)9-14/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOUHFRZQMNSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)

![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)




![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)


![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)